5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Historical Context and Development
The development of this compound traces its origins to the broader history of pyrazole chemistry, which began in the late 19th century. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of heterocyclic compounds. Hans von Pechmann later developed classical synthetic methods for pyrazole derivatives in 1898, synthesizing pyrazole from acetylene and diazomethane. These foundational discoveries established the groundwork for the eventual development of substituted pyrazole derivatives, including aldehyde-functionalized variants.
The specific synthesis of pyrazole-4-carbaldehydes gained prominence through the adaptation of the Vilsmeier-Haack reaction for heterocyclic systems. This formylation methodology, originally developed by Anton Vilsmeier and Albrecht Haack, proved particularly effective for introducing aldehyde functionality into electron-rich aromatic systems. The application of Vilsmeier-Haack conditions to pyrazole substrates enabled the systematic preparation of pyrazole-4-carbaldehydes, including chlorinated derivatives such as this compound.
Research into pyrazole-4-carbaldehydes intensified during the late 20th and early 21st centuries, driven by their recognized utility as versatile synthetic intermediates. The systematic study of these compounds revealed their capacity to undergo diverse chemical transformations, establishing them as valuable building blocks for complex heterocyclic synthesis. The development of this compound specifically emerged from the need for functionalized pyrazole derivatives bearing both electron-withdrawing and electron-donating substituents.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of functional groups and structural features. The compound exemplifies the versatility of pyrazole-based scaffolds, which constitute one of the most prevalent heterocyclic frameworks in pharmaceutical and agrochemical applications. Pyrazole derivatives have demonstrated remarkable biological activities, including antimicrobial, antifungal, anti-tubercular, anti-inflammatory, and anti-cancer properties.
The structural significance of this compound lies in its incorporation of multiple reactive sites that enable diverse chemical transformations. The aldehyde functionality at the 4-position provides an electrophilic center suitable for nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. The chlorine substituent at the 5-position introduces additional reactivity through potential nucleophilic substitution pathways, while the methyl groups at positions 1 and 3 influence the electronic properties and steric environment of the molecule.
This compound serves as a representative example of how strategic substitution patterns can be employed to modulate the reactivity and properties of heterocyclic systems. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents creates a unique electronic environment that influences the compound's behavior in various chemical reactions. Such carefully designed molecular architectures are essential for the development of new synthetic methodologies and the construction of complex molecular frameworks.
Position in Pyrazole-Based Research
Within the broader context of pyrazole-based research, this compound represents a significant advancement in the field of functionalized heterocycles. The compound has emerged as a valuable precursor for the synthesis of pyrazole-fused heterocyclic systems, contributing to the development of novel molecular architectures with potential biological and materials applications. Research has demonstrated that pyrazole-4-carbaldehydes serve as effective precursors for constructing various fused heterocyclic systems through cyclization and cyclocondensation reactions.
The compound's utility in synthetic chemistry stems from its ability to participate in multiple reaction pathways. Studies have shown that pyrazole-4-carbaldehydes can undergo oxidation reactions to afford corresponding carboxylic acids, which can be further converted to esters and amides. Additionally, these compounds serve as substrates for condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, hydroxylamine, and various amines. Such versatility has positioned this compound as a key intermediate in the synthesis of complex molecular libraries.
Contemporary research has highlighted the importance of pyrazole-4-carbaldehydes in the development of new pharmaceutical compounds and agrochemicals. The strategic incorporation of chlorine and methyl substituents in this compound provides opportunities for fine-tuning molecular properties and enhancing biological activities. This compound has found applications in agricultural chemistry as an intermediate in the synthesis of various agrochemicals, particularly herbicides, and in pharmaceutical development for creating compounds that target specific biological pathways.
Chemical and Structural Overview
The molecular structure of this compound exhibits several distinctive features that define its chemical behavior and synthetic utility. The compound possesses a molecular formula of C₆H₇ClN₂O with a molecular weight of 158.59 grams per mole. Crystal structure analysis has revealed that molecules of this compound are situated on mirror planes, with the hydrogen atoms of the methyl groups exhibiting rotational disorder. The crystal packing demonstrates weak intermolecular carbon-hydrogen oxygen interactions and short chlorine nitrogen contacts of 3.046 Angstroms.
The structural characteristics of this compound can be systematically analyzed through its key physicochemical properties:
The compound's three-dimensional structure reveals a planar pyrazole ring system with the aldehyde group positioned at the 4-carbon, creating an extended conjugated system that influences its electronic properties. The chlorine atom at position 5 introduces significant electronegativity differences within the molecule, while the methyl substituents at positions 1 and 3 provide steric bulk and electron-donating character. This combination of electronic and steric effects creates a unique reactivity profile that distinguishes this compound from other pyrazole derivatives.
The aldehyde functionality represents the most reactive site within the molecule, capable of participating in nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. The carbon-oxygen double bond length and the planarity of the aldehyde group facilitate various chemical interactions, making this compound particularly valuable for synthetic applications. The presence of the chlorine substituent provides additional opportunities for nucleophilic substitution reactions, enabling further structural modifications and the introduction of diverse functional groups.
Advanced spectroscopic analysis has confirmed the structural integrity and purity of this compound. Gas chromatography analysis typically reveals purity levels exceeding 98.0 percent, indicating high-quality synthetic preparations suitable for research applications. The compound exhibits characteristic spectroscopic signatures that facilitate its identification and quantitative analysis in complex mixtures, making it valuable for analytical chemistry applications.
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of 3,5-dimethylpyrazole derivatives at the 4-position. This synthetic approach utilizes phosphoryl chloride and dimethylformamide to generate the active Vilsmeier reagent, which then reacts with the electron-rich pyrazole substrate to introduce the aldehyde functionality. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde product.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSMNYUEXXEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380505 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-76-4 | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Oxidation and Derivatization Routes
While the Vilsmeier-Haack reaction is the primary route, related pyrazole aldehydes have been subjected to oxidation to carboxylic acids and further esterification, indicating the aldehyde functionality is accessible for downstream transformations. However, these are post-synthesis modifications rather than direct preparation methods.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Vilsmeier-Haack reaction is the most authoritative and reproducible method for introducing the formyl group at the 4-position of the pyrazole ring, especially for 1,3-dimethyl-substituted pyrazoles.
- The reaction conditions require careful temperature control to avoid side reactions and ensure high selectivity.
- The aldehyde product is stable under neutral conditions and can be purified by recrystallization.
- The aldehyde functionality is reactive and can be converted into other functional groups such as nitriles, acids, and esters, expanding its synthetic utility.
- The presence of the chlorine substituent at position 5 influences the electronic properties of the pyrazole ring, which can affect reactivity in subsequent transformations.
- Analytical techniques such as TLC, NMR, and IR spectroscopy are used to monitor reaction progress and confirm product identity, with the aldehyde C=O stretch typically observed near 1680 cm⁻¹ in IR spectra.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde serves as a precursor for various pyrazole derivatives that exhibit significant biological activities. These derivatives have been explored for their potential as:
- Antimicrobial Agents: Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values for certain strains are notably lower than those of standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
- Anti-inflammatory Compounds: Research indicates that these derivatives can inhibit pro-inflammatory cytokines in macrophages, suggesting their potential therapeutic use in inflammatory diseases .
Agrochemicals
The compound is also utilized in the development of agrochemicals. Its reactivity allows it to serve as an intermediate in synthesizing pesticides and herbicides. The presence of the chlorine atom enhances its efficacy in targeting specific biological pathways in pests and weeds .
Industrial Applications
In industrial settings, this compound is used in the production of dyes and other chemical products. Its stability and reactivity make it a valuable intermediate in various chemical processes, contributing to the development of new materials and compounds .
Case Studies and Research Findings
Numerous studies have documented the biological activities associated with this compound:
- Antimicrobial Activity: A study demonstrated that certain pyrazole derivatives derived from this compound exhibited broad-spectrum antimicrobial properties, outperforming conventional antibiotics against resistant strains .
- Anti-inflammatory Effects: In vitro experiments revealed that these compounds significantly reduced inflammation markers in cell cultures, indicating potential applications in treating chronic inflammatory conditions .
- Agrochemical Development: Research conducted on pyrazole-based herbicides showed promising results in controlling weed growth while minimizing damage to crops .
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and leading to therapeutic effects[3][3].
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methyl group at the 1-position.
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde compound.
5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical transformations and applications in various fields .
Biological Activity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a significant compound in the realm of medicinal chemistry and agricultural applications. Its unique structure, characterized by a pyrazole ring with various substituents, contributes to its diverse biological activities. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Chlorine atom at the 5-position
- Dimethyl groups at the 1 and 3 positions
- Aldehyde group at the 4-position
This configuration makes it a versatile scaffold for further chemical modifications.
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound. These activities include:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains.
- Insecticidal Activity : It has been evaluated for its efficacy against agricultural pests, showing promising results in pest control.
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Insecticidal Properties
Research focused on the insecticidal properties of pyrazole derivatives revealed that this compound showed effective acaricidal activity against Tetranychus cinnabarinus. At concentrations as low as 10 µg/mL, it achieved up to 100% mortality in treated populations, indicating its potential utility in agricultural pest management .
Case Study 3: Antitumor Activity
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. Results indicated that it exhibited significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The aldehyde functional group may facilitate interactions with key enzymes involved in microbial metabolism or tumor progression.
- Receptor Binding : The structural conformation allows for potential binding to receptors implicated in cellular signaling pathways related to growth and proliferation.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of 5-chloro-1,3-dimethyl-1H-pyrazole using a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method yields the carbaldehyde group at the 4-position of the pyrazole ring . Alternative approaches include nucleophilic substitution of pre-functionalized pyrazole intermediates under alkaline conditions .
Q. How is the purity and structural identity of this compound validated?
Purity is assessed via HPLC or GC-MS , while structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and FT-IR to verify the aldehyde carbonyl stretch (~1700 cm⁻¹). X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in monoclinic crystal systems (space group P21/c) with unit cell parameters such as a = 6.7637 Å, b = 6.8712 Å, and c = 22.4188 Å .
Q. What safety precautions are critical when handling this compound?
Use fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in a dry, cool environment away from oxidizers and ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
X-ray diffraction studies reveal C–H···O hydrogen bonds between the aldehyde oxygen and adjacent pyrazole C–H groups. These interactions stabilize the crystal lattice, with dihedral angles of ~72.8° between the pyrazole and aldehyde planes, contributing to its monoclinic symmetry .
Q. What strategies optimize the yield of Vilsmeier-Haack formylation for this pyrazole derivative?
Key parameters include:
Q. How can the aldehyde group be functionalized for downstream applications?
The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate) at 0°C to form α,β-unsaturated derivatives. Alternatively, hydrazide formation via Schiff base reactions enables access to anticonvulsant or antimicrobial agents .
Q. What analytical challenges arise in characterizing derivatives of this compound?
Q. How does electronic perturbation of the pyrazole ring affect reactivity?
The electron-withdrawing chloro and methyl groups at positions 5 and 1/3, respectively, deactivate the ring toward electrophilic substitution. However, the aldehyde at position 4 acts as a directing group, facilitating regioselective modifications at the 5-position .
Methodological Considerations
Q. What computational methods validate the experimental structure?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles consistent with X-ray data. Hirshfeld surface analysis quantifies intermolecular interactions, confirming the dominance of H-bonding (~60% contribution) in crystal stability .
Q. How are bioactivity assays designed for pyrazole-4-carbaldehyde derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
